molecular formula C26H38O2 B1248067 Jaspaquinol

Jaspaquinol

Cat. No.: B1248067
M. Wt: 382.6 g/mol
InChI Key: KUTRNQZRJBENDY-ZQYJZOSASA-N
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Chemical Reactions Analysis

Jaspaquinol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroquinone derivatives and substituted benzenoids.

Mechanism of Action

The mechanism of action of jaspaquinol involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. This compound targets specific molecular pathways, leading to the inhibition of cell growth and induction of programmed cell death in malignant cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with key signaling molecules involved in cell cycle regulation.

Comparison with Similar Compounds

Jaspaquinol is unique among hydroquinone meroterpenoids due to its specific structure and biological activities. Similar compounds include:

  • Geranylhydroquinone
  • Farnesylhydroquinone
  • Metachromin V
  • Alliodorol

These compounds share a similar hydroquinone core but differ in their side chains and biological activities

Properties

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol

InChI

InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+

InChI Key

KUTRNQZRJBENDY-ZQYJZOSASA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C

Synonyms

jaspaquinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.